3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid
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Overview
Description
3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid is a complex organic compound with the molecular formula C13H10N4O4S2 and a molecular weight of 350.377 g/mol . This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is further linked to a benzoic acid moiety through a hydrazino and carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid typically involves the condensation of 5-nitro-2-thiophene carboxaldehyde with thiosemicarbazide to form the intermediate hydrazone . This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions on the thiophene ring could introduce various functional groups .
Scientific Research Applications
3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(((2-((5-Methyl-2-furyl)methylene)hydrazino)carbothioyl)amino)benzoic acid
- 3-(((2-((5-Nitro-2-furyl)methylene)hydrazino)carbothioyl)amino)benzoic acid
Uniqueness
3-(((2-((5-Nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid is unique due to the presence of the nitro-thiophene moiety, which imparts specific chemical and biological properties . This distinguishes it from similar compounds that may have different substituents on the thiophene or benzoic acid rings .
Properties
Molecular Formula |
C13H10N4O4S2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C13H10N4O4S2/c18-12(19)8-2-1-3-9(6-8)15-13(22)16-14-7-10-4-5-11(23-10)17(20)21/h1-7H,(H,18,19)(H2,15,16,22)/b14-7+ |
InChI Key |
OQTYAOPSBSQEKM-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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